Ethyl 2,2-difluoro-3-hydroxybutanoate
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Description
Ethyl 2,2-difluoro-3-hydroxybutanoate is a chemical compound with the molecular formula C6H10F2O3 . It has a molecular weight of 168.14 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10F2O3/c1-3-11-5(10)6(7,8)4(2)9/h4,9H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 217.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 52.8±6.0 kJ/mol, a flash point of 85.5±25.9 °C, and an index of refraction of 1.393 .Scientific Research Applications
Enantioselective Synthesis
Ethyl 2,2-difluoro-3-hydroxybutanoate has been used in the enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates, achieved through hydrogenation processes. Notably, ethyl 4,4,4-trifluoroacetoacetate can be transformed into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate using chiral rhodium complexes (Kuroki, Asada, & Iseki, 2000).
Biocatalysis and Enzymatic Reduction
This compound is also obtained via biocatalysis, specifically through the enantioselective Baker's yeast reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate (Davoli et al., 1999). This process showcases the importance of this compound in microbial and enzymatic applications.
Impact in Wine Chemistry
In the field of wine chemistry, this compound's enantiomers were studied for their organoleptic impact. Their presence was found to be higher in red wines compared to white wines, influencing the sensory perception of fruity aromas in wine (Lytra et al., 2014).
Synthesis of Chiral Intermediates
This compound plays a significant role in the synthesis of various chiral intermediates. For instance, it is used in the stereoselective synthesis of bicyclic tetrahydropyrans, illustrating its versatility in organic synthesis (Elsworth & Willis, 2008).
Role in Pharmaceutical Synthesis
In the pharmaceutical industry, this compound is essential for synthesizing chiral synthons, such as ethyl (R)-4-chloro-3-hydroxybutanoate, which is crucial for producing certain drugs (Yamamoto, Matsuyama, & Kobayashi, 2002).
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O3/c1-3-11-5(10)6(7,8)4(2)9/h4,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGVAFSENCMVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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